Spadin vs. Fluoxetine: Over 80-Fold Greater Potency for TREK-1 Inhibition
Spadin demonstrates significantly higher affinity and potency for TREK-1 channel blockade compared to the widely used SSRI fluoxetine. In vitro electrophysiological studies reveal that spadin blocks TREK-1 with an IC50 of 40–60 nM, whereas fluoxetine inhibits the same channel with an IC50 of ~6 μM, representing a 100- to 150-fold difference in potency [1]. This quantitative superiority is critical for experimental designs requiring specific TREK-1 modulation at low concentrations without off-target effects.
| Evidence Dimension | TREK-1 channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | Spadin IC50 = 40–60 nM |
| Comparator Or Baseline | Fluoxetine IC50 = ~6 μM |
| Quantified Difference | ~100–150-fold higher potency for spadin |
| Conditions | Patch-clamp electrophysiology on heterologously expressed TREK-1 channels |
Why This Matters
Higher potency enables lower effective concentrations, reducing the likelihood of non-specific effects and improving signal-to-noise in cellular assays.
- [1] Moha Ou Maati H, Veyssiere J, Labbal F, et al. Spadin as a new antidepressant: absence of TREK-1-related side effects. Neuropharmacology. 2012;62(1):278-288. View Source
